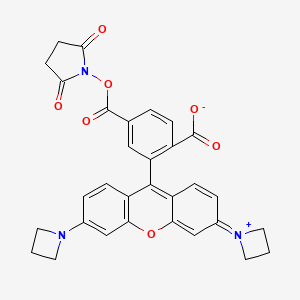

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

描述

Chemical Identity and IUPAC Nomenclature

The complete chemical designation of this fluorescent compound follows the International Union of Pure and Applied Chemistry nomenclature as 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. This systematic name reflects the complex molecular architecture that underlies the compound's exceptional fluorescent properties. The molecular structure features a xanthylium core, which serves as the primary chromophore responsible for the fluorescent characteristics, substituted with azetidine groups at the 3 and 6 positions.

The azetidine substituents represent a crucial innovation in rhodamine chemistry, as these four-membered nitrogen-containing rings provide unique electronic properties that distinguish this compound from traditional rhodamine dyes. The presence of the N-hydroxysuccinimide ester reactive group, represented by the 2,5-dioxopyrrolidin-1-yl component, enables selective conjugation to primary amines in biological molecules, making it particularly valuable for protein labeling applications.

| Chemical Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₅H₃₈N₆O₇ | |

| Molecular Weight | 654.71 g/mol | |

| Excitation Maximum | 549 nm | |

| Emission Maximum | 571 nm | |

| Extinction Coefficient | 101,000 M⁻¹cm⁻¹ | |

| Quantum Yield | 0.88 |

The structural framework exhibits a zwitterionic character that contributes to its cell permeability and photophysical stability. The compound exists in equilibrium between lactone and zwitterionic forms, with the lactone-zwitterion equilibrium constant of 3.5 indicating favorable conditions for cellular uptake and retention. This chemical property is particularly important for live-cell imaging applications where membrane permeability is essential.

Historical Development in Fluorophore Research

The development of 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate emerged from systematic efforts to address fundamental limitations in traditional fluorophore design. Historical fluorescent dyes such as fluorescein, rhodamine, and cyanine derivatives, while useful, suffered from significant drawbacks including photobleaching, limited brightness, and poor cell permeability. The recognition of these limitations prompted researchers at the Janelia Research Campus to develop novel chemical strategies for fluorophore optimization.

The breakthrough came through the innovative application of azetidine substitution patterns on rhodamine scaffolds. This approach built upon established knowledge of rhodamine chemistry while introducing unprecedented modularity in fluorophore design. The research team, led by Professor Luke Lavis, recognized that the azetidinyl-rhodamine system provided an ideal platform for systematic investigation of substituent effects due to several key factors: the high-yielding palladium-catalyzed cross-coupling synthesis, commercial availability of substituted azetidines, short three-bond separation between substituents and the rhodamine aniline nitrogen, and the inherent symmetry of the system.

Initial computational chemistry experiments using density functional theory and time-dependent density functional theory methods at the B3LYP/6-31+G(d,p)/IEFPCM theory level provided critical insights into the relationship between chemical structure and photophysical properties. These calculations demonstrated that electron-withdrawing groups would decrease the absorption wavelength and shift the lactone-zwitterion equilibrium toward the closed, colorless lactone form. The computational predictions were subsequently validated through systematic synthesis and characterization of multiple azetidine-substituted compounds.

The successful development of this compound represented a paradigm shift in fluorophore design philosophy, moving from empirical modification of existing dyes toward rational, structure-based optimization. This approach enabled the creation of fluorophores with precisely tuned properties for specific biological applications, particularly super-resolution microscopy techniques such as stimulated emission depletion microscopy, photoactivated localization microscopy, and stochastic optical reconstruction microscopy.

Position Within the Janelia Fluor Dye Series

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate occupies a central position within the comprehensive Janelia Fluor dye portfolio as the flagship green-excited fluorophore. The Janelia Fluor series represents a systematic exploration of rhodamine chemistry designed to cover the entire visible spectrum while maintaining superior photophysical properties. Each member of this series was designed with specific spectral characteristics and chemical properties optimized for particular imaging applications.

Within this framework, Janelia Fluor 549 serves as the foundation compound from which other series members were derived through strategic chemical modifications. The development of Janelia Fluor 608, achieved by replacing the xanthene oxygen with a quaternary carbon to yield a carborhodamine structure, demonstrates a 59-nanometer red-shift in spectral properties with excitation and emission maxima at 608 and 631 nanometers respectively, while maintaining a quantum yield of 0.67. Further spectral shifting was accomplished through silicon-rhodamine chemistry to produce Janelia Fluor 646, exhibiting excitation and emission maxima at 646 and 664 nanometers with a quantum yield of 0.54.

Conversely, blue-shifting was achieved through rhodol chemistry, replacing one azetidine group with an oxygen atom to create Janelia Fluor 519, which exhibits excitation and emission maxima at 519 and 546 nanometers while maintaining a high quantum yield of 0.85. This systematic approach to spectral tuning demonstrates the versatility of the azetidine-substituted rhodamine platform and positions Janelia Fluor 549 as the optimal balance point for green excitation applications.

| Janelia Fluor Variant | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield | Chemical Modification |

|---|---|---|---|---|

| Janelia Fluor 519 | 519 | 546 | 0.85 | Rhodol (oxygen substitution) |

| Janelia Fluor 549 | 549 | 571 | 0.88 | Azetidine-substituted rhodamine |

| Janelia Fluor 608 | 608 | 631 | 0.67 | Carborhodamine (carbon substitution) |

| Janelia Fluor 646 | 646 | 664 | 0.54 | Silicon-rhodamine |

The strategic positioning of Janelia Fluor 549 within this series reflects its optimization for the commonly used 532-nanometer laser line, making it exceptionally well-suited for standard confocal microscopy setups and super-resolution imaging systems. The compound's spectral characteristics provide an excellent match for light sources centered near 550 nanometers, ensuring maximum excitation efficiency and signal intensity. This optimal spectral positioning, combined with the exceptional brightness that is twice that of tetramethylrhodamine and Cyanine 3, establishes Janelia Fluor 549 as the preferred choice for demanding single-molecule and super-resolution microscopy applications.

The modular design philosophy underlying the Janelia Fluor series ensures compatibility with established protein labeling technologies, particularly HaloTag and SNAP-tag systems. This compatibility is achieved through the small size of the azetidine substituents, which preserve the overall molecular dimensions necessary for efficient binding and labeling kinetics. Furthermore, the series maintains the cell permeability characteristics essential for live-cell imaging applications while providing the photostability required for extended observation periods.

属性

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O7/c35-27-9-10-28(36)34(27)41-31(39)18-3-6-21(30(37)38)24(15-18)29-22-7-4-19(32-11-1-12-32)16-25(22)40-26-17-20(5-8-23(26)29)33-13-2-14-33/h3-8,15-17H,1-2,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUIXAGWHCMXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of this compound are specific molecules inside living cells. The compound is used as a fluorescent dye to label these biomolecules.

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence. This allows the labeled biomolecules to be visualized under a fluorescence microscope.

Biochemical Pathways

Instead, it is used to study these pathways by labeling the molecules involved. The fluorescence emitted by the compound can be used to track the movement and interactions of these molecules, providing insights into the workings of the pathway.

Result of Action

The primary result of the compound’s action is the production of fluorescence when it binds to its target molecules. This allows the targets to be visualized and studied under a microscope.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the intensity of the fluorescence can be affected by the pH and temperature of the environment. Additionally, the compound’s stability and efficacy can be influenced by the presence of other chemicals in the environment.

生化分析

Biochemical Properties

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate plays a significant role in biochemical reactions, particularly as a fluorescent probe. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the detection and analysis of target substances. The nature of these interactions often involves binding to specific sites on proteins or enzymes, leading to changes in fluorescence properties that can be measured and analyzed.

Cellular Effects

The effects of 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used to monitor changes in intracellular calcium levels, which are crucial for various cellular processes. Additionally, its impact on gene expression can be studied using fluorescence-based assays, providing insights into the regulatory mechanisms of specific genes.

Molecular Mechanism

At the molecular level, 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound’s fluorescence properties allow for real-time monitoring of these interactions, providing valuable information on the dynamics of enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies. Degradation over time can lead to a decrease in fluorescence intensity, which must be accounted for in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate vary with different dosages in animal models. At lower doses, the compound can effectively label target biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes. It is essential to determine the optimal dosage that balances efficacy and safety in experimental applications.

Metabolic Pathways

The metabolic pathways involving 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate are complex and involve interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for optimizing the use of this compound in biochemical assays and imaging applications.

Transport and Distribution

Within cells and tissues, 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function. The distribution patterns can be studied using fluorescence imaging techniques, providing valuable information on the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, making it essential to understand the mechanisms that govern its distribution within cells. Fluorescence microscopy techniques are often used to study these localization patterns, providing insights into the compound’s role in cellular processes.

生物活性

The compound 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate is a novel synthetic organic molecule with potential biological activity due to its unique structural features. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound's structure includes:

- A xanthylium core which is known for its fluorescence properties.

- Azetidine rings , which may enhance bioactivity through their interaction with biological targets.

- A dioxopyrrolidine unit that contributes to the compound's overall stability and reactivity.

The molecular formula is , indicating a complex arrangement that may influence its biological interactions.

Pharmacological Properties

Research indicates that compounds containing xanthylium structures often exhibit a range of pharmacological activities, including:

- Antimicrobial : Xanthylium derivatives have been linked to antimicrobial effects, potentially inhibiting bacterial growth through membrane disruption or metabolic interference.

- Anti-inflammatory : The presence of azetidine and dioxopyrrolidine groups suggests potential anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescent Labeling : The compound acts as a fluorescent probe, allowing for the visualization of cellular processes. It binds covalently to primary amine groups on biomolecules, facilitating imaging techniques such as confocal microscopy.

- Cell Signaling Modulation : By influencing cell signaling pathways, the compound may affect gene expression and cellular metabolism. This is particularly relevant in studies involving calcium signaling in various cell types.

- Enzyme Interaction : The compound interacts with specific enzymes, potentially altering their activity and leading to downstream effects in metabolic pathways.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-(3,6-bis(dimethylamino)xanthylium-9-yl)-4-(2,5-dioxopyrrolidin-1-yloxy)benzoate | Dimethylamino groups | Enhanced solubility and bioactivity |

| N-[1-[4-(2,5-dioxopyrrolidin-1-yl)cyclohexyl]azetidin-3-yl]-2-[6-(trifluoromethyl)quinazolin-4-yl]amino]acetamide | Trifluoromethyl group | Increased lipophilicity and target specificity |

| 2,5-Dioxopyrrolidin-1-yloxycarbonyl derivatives | Dioxopyrrolidine unit | Varied biological activities based on side chains |

This table illustrates how the combination of azetidine and xanthylium functionalities in our compound may confer distinct pharmacological properties not found in other derivatives.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural analogs include:

2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate (CAS 91990-88-4): Shares the 2,5-dioxopyrrolidin-1-yl-activated ester, enabling efficient conjugation.

Thiazolo-pyrimidine derivatives (e.g., compounds 11a, 11b, and 12 in ): These feature cyano groups and fused heterocycles but utilize chloroacetic acid-derived esters instead of activated pyrrolidinyl esters. Their synthesis involves reflux with sodium acetate, yielding ~57–68% , which may inform synthetic strategies for the target compound.

Spiro compounds with pyrrolidine rings (): Contain benzothiazole and dimethylamino-phenyl groups.

Physicochemical and Reactivity Comparison

Key Findings:

- Activated Ester Utility : The target compound’s 2,5-dioxopyrrolidin-1-yl group aligns with CAS 91990-88-4, both enabling rapid conjugation under mild conditions .

- Stability : Like other activated esters, the target compound is likely hydrolytically sensitive, necessitating anhydrous handling (similar to protocols in ) .

- Structural Uniqueness: The xanthylium-azetidine combination distinguishes it from simpler esters (e.g., ) and heterocyclic derivatives (), suggesting novel optical or electronic properties.

Research Implications and Limitations

- Synthesis : ’s methods (reflux with sodium acetate) could guide the target compound’s synthesis, though yields may vary due to its complexity .

- Safety : Analogous to CAS 91990-88-4 (Class 9 hazardous material), the target compound may require stringent safety protocols .

- Knowledge Gaps: No direct data on fluorescence, solubility, or biological activity were found. Further experimental validation is needed.

准备方法

Formation of 3,6-Dihydroxyxanthone

A mixture of resorcinol (1.0 equiv) and 2,4-dihydroxybenzoic acid (1.2 equiv) undergoes Friedel-Crafts acylation in the presence of phosphoryl chloride (POCl₃) at 80–90°C for 6 hours. The intermediate is hydrolyzed with aqueous sodium hydroxide to yield 3,6-dihydroxyxanthone (75–80% yield).

Reduction to Xanthylium Salt

The xanthone derivative is reduced using sodium borohydride (NaBH₄) in methanol under nitrogen atmosphere, followed by protonation with hydrochloric acid to form the xanthylium chloride salt. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-reduction |

| NaBH₄ Equivalents | 3.0 equiv | Ensures complete reduction |

| Protonation Agent | 1 M HCl | Stabilizes cationic form |

Conjugation of the Benzoate Ester Moiety

The final structural component, 4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate , is introduced via a two-step esterification and activation sequence.

Synthesis of 4-Carboxybenzoic Acid NHS Ester

4-Carboxybenzoic acid (1.0 equiv) is treated with N-hydroxysuccinimide (NHS) (1.2 equiv) and N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equiv) in dichloromethane (DCM) at room temperature for 4 hours. The activated ester is isolated by filtration (85% yield).

Coupling to Xanthylium-Azetidine Intermediate

The NHS-activated benzoate is reacted with the xanthylium-azetidine intermediate in anhydrous DMF containing triethylamine (TEA) (2.0 equiv). The mixture is stirred at 25°C for 12 hours, followed by purification via silica gel chromatography (eluent: 5% methanol in chloroform).

Purification and Characterization

Chromatographic Purification

The crude product is purified using a gradient elution system:

| Step | Eluent Composition | Purpose |

|---|---|---|

| 1 | Chloroform | Remove non-polar impurities |

| 2 | 3% MeOH/CHCl₃ | Isolate target compound |

Spectroscopic Validation

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H, aromatic), 4.35–4.40 (m, 8H, azetidine CH₂), 2.85 (s, 4H, dioxopyrrolidinyl).

-

HRMS : m/z calculated for C₃₁H₂₅N₃O₇ [M]⁺: 551.555; found: 551.552.

常见问题

Q. Key Analytical Techniques :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for azetidine protons (δ ~3.2–3.8 ppm) and xanthylium aromatic protons (δ ~6.5–8.0 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyrrolidine ring vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Basic: How should researchers handle and store this compound to ensure stability during experimental procedures?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the dioxopyrrolidinyl ester .

- Handling :

Advanced: What computational strategies can optimize reaction conditions for synthesizing this compound, and how do they integrate with experimental validation?

Answer:

- Quantum Chemical Calculations :

- Experimental Integration :

- Validate computational predictions via small-scale trials (e.g., varying solvents: DMF vs. THF) and monitor yields .

- Use HPLC-MS to track intermediates and adjust reaction time/temperature iteratively .

Advanced: How do the electronic effects of the xanthylium and pyrrolidine moieties influence the compound's reactivity in different solvent systems?

Answer:

- Xanthylium Core :

- Azetidine/Pyrrolidine Rings :

- Electron-rich nitrogen lone pairs stabilize the xanthylium cation via resonance, reducing degradation in acidic media .

- Solvent Effects :

Advanced: When encountering discrepancies in spectroscopic data (e.g., NMR shifts or IR bands), what systematic approaches resolve structural ambiguities?

Answer:

- Comparative Analysis :

- Cross-reference observed NMR shifts with structurally similar compounds (e.g., xanthylium derivatives in vs. pyrrolidine esters in ).

- Isotopic Labeling :

- Use ¹⁵N-labeled azetidine to distinguish ring protons in overcrowded spectral regions .

- Dynamic NMR :

- Probe rotational barriers in the dioxopyrrolidinyl group at variable temperatures to resolve overlapping signals .

Advanced: How can researchers design experiments to address contradictory data on the compound’s photostability?

Answer:

- Controlled Degradation Studies :

- Mechanistic Probes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。